CCN1CCN(CC1)Cc2ccc(cc2)C(=O)O
. The InChI code for this compound is 1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-5-3-13(4-6-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18)
. 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a chemical compound that belongs to the class of benzoic acids, characterized by a benzoic acid structure substituted with a 4-ethylpiperazin-1-ylmethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical reactions involving piperazine derivatives and benzoic acid. Its derivatives are often explored in pharmaceutical research for their biological activities, particularly in cancer treatment and other therapeutic areas.
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is classified as:
The synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid typically involves the following steps:
The reactions are generally carried out under inert atmosphere conditions to prevent moisture and oxygen interference. Typical solvents used include dimethylformamide (DMF) or dichloromethane (DCM). Reaction temperatures may vary but are often conducted at room temperature or slightly elevated temperatures to enhance yield.
The molecular structure of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid consists of:
The molecular formula is , and its molecular weight is approximately 252.33 g/mol. The compound features specific functional groups that contribute to its reactivity and biological activity.
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid can undergo several chemical reactions, including:
The reaction conditions, such as temperature, time, and choice of catalysts, significantly influence the yield and purity of the final product. Monitoring techniques like thin-layer chromatography (TLC) are often employed during synthesis.
The mechanism of action for 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid involves its interaction with biological targets, which may include enzymes or receptors relevant to disease pathways:
Studies indicate that derivatives containing piperazine exhibit significant activity against various cancer cell lines, suggesting that structural modifications can lead to enhanced therapeutic profiles.
Relevant data indicate that these properties influence its formulation in pharmaceutical applications and its behavior in biological systems.
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid has potential applications in:
Research continues into optimizing this compound's structure for improved efficacy and reduced side effects in therapeutic applications.
Convergent synthesis of 4-(4-ethylpiperazin-1-ylmethyl)benzoic acid hinges on the strategic coupling of two pre-functionalized molecular fragments: a benzoic acid derivative and a N-ethylpiperazine moiety. The most industrially viable approach involves a two-step sequence:
This method circumvents regioselectivity challenges associated with direct C–H functionalization. Optimization studies reveal that protecting the carboxylic acid group (e.g., as a methyl ester) prior to coupling minimizes unwanted side reactions, with subsequent deprotection yielding the target compound in >85% purity [6]. Alternative benzene precursors like 3-bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid demonstrate the versatility of this strategy, where bromine serves as a handle for further functionalization [9].
Table 1: Comparative Analysis of Convergent Synthetic Routes
Benzoic Acid Precursor | Piperazine Reagent | Coupling Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
4-(Chloromethyl)benzoic acid | N-Ethylpiperazine | K₂CO₃, CH₃CN, reflux, 6h | 78 | 85 |
Methyl 4-(bromomethyl)benzoate | N-Ethylpiperazine | DMF, 80°C, 4h | 92* | 94 |
3-Bromo-4-(bromomethyl)benzoic acid | N-Ethylpiperazine | TEA, THF, 25°C, 12h | 68 | 89 |
*Yield after ester hydrolysis [1] [9].
The alkylation of N-ethylpiperazine with 4-(chloromethyl)benzoic acid exemplifies a classical Sₙ2 reaction, where the secondary amine of the piperazine acts as the nucleophile. Key parameters governing reaction efficiency include:
Kinetic studies reveal second-order dependence:Rate = k [R–CH₂Cl][Piperazine]
with activation energies of 45–60 kJ/mol in aprotic solvents. The reaction is pH-sensitive, requiring weakly basic conditions (pH 8–9) to maintain nucleophile availability while avoiding carboxylate formation that could compete for the alkylating agent [1] [9].
Catalysis significantly enhances the efficiency of C–N bond formation in this hybrid system:
Notably, transition-metal catalysts (e.g., Pd, Cu) are avoided due to incompatibility with the free carboxylic acid group and potential over-alkylation .
Table 2: Catalytic Systems for C–N Coupling Efficiency
Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Di-alkylation Impurity (%) |
---|---|---|---|---|
None (neat) | 110 | 8 | 65 | 12 |
K₂CO₃ (2.0 equiv) | 80 | 3 | 98 | <1 |
TBAB (5 mol%) | 90 | 2 | 99 | 0.5 |
Microwave (no catalyst) | 100 | 0.25 | 95 | 1.2 |
Solvent choice critically influences reaction kinetics and selectivity in microwave-assisted synthesis:
Microwave irradiation reduces reaction times from hours to minutes while improving atom economy. At 150W power and 100°C, complete conversion occurs in 10–15 minutes versus 6–8 hours conventionally. The energy efficiency (measured by E-factor) improves 5-fold due to reduced solvent consumption [1] .
Table 3: Kinetic Parameters in Different Solvent Systems
Solvent | Dielectric Constant (ε) | k (×10⁻³ L/mol·s) | ΔG‡ (kJ/mol) | Microwave Efficiency (Time Reduction) |
---|---|---|---|---|
Ethanol | 24.3 | 1.8 | 72.5 | 4× |
Acetonitrile | 37.5 | 5.2 | 65.1 | 12× |
DMF | 38.3 | 4.7 | 66.8 | 10× |
Water* | 80.1 | 0.9 | 78.3 | 2× |
*With 0.1M NaOH to solubilize components [1].
Table 4: Optimized Microwave Conditions for Solvent Mixtures
Solvent Mixture (v/v) | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
Acetonitrile/H₂O (95:5) | 150 | 100 | 10 | 96 |
Ethanol/H₂O (90:10) | 150 | 110 | 15 | 88 |
Neat (no solvent) | 200 | 120 | 8 | 92 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7